1,9-Dibromo-2,8-nonanedione

Bifunctional crosslinker design Heavy-atom crystallography Radiopaque polymer synthesis

1,9-Dibromo-2,8-nonanedione is a C9 linear aliphatic α,ω-bis(α-bromoketone) with molecular formula C₉H₁₄Br₂O₂ and molecular weight 286.047 g/mol. This compound features two carbonyl groups at positions 2 and 8, each alpha to a terminal bromomethyl moiety, establishing a 1,9-dibromo-2,8-diketone architecture.

Molecular Formula C9H14Br2O2
Molecular Weight 314.01 g/mol
Cat. No. B15203338
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,9-Dibromo-2,8-nonanedione
Molecular FormulaC9H14Br2O2
Molecular Weight314.01 g/mol
Structural Identifiers
SMILESC(CCC(=O)CBr)CCC(=O)CBr
InChIInChI=1S/C9H14Br2O2/c10-6-8(12)4-2-1-3-5-9(13)7-11/h1-7H2
InChIKeyXXZFYYNTEGGPKC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,9-Dibromo-2,8-nonanedione: α,ω-Bis(α-bromoketone) Intermediate for Precision Bifunctional Conjugation


1,9-Dibromo-2,8-nonanedione is a C9 linear aliphatic α,ω-bis(α-bromoketone) with molecular formula C₉H₁₄Br₂O₂ and molecular weight 286.047 g/mol . This compound features two carbonyl groups at positions 2 and 8, each alpha to a terminal bromomethyl moiety, establishing a 1,9-dibromo-2,8-diketone architecture . Its structural identity confers dual electrophilic reactivity at both termini, enabling its use as a bifunctional alkylating agent, a precursor to bis-heterocyclic scaffolds, and a chain-extending crosslinker in polymer and supramolecular chemistry. The symmetric placement of reactive sites along a flexible nonane backbone distinguishes it from mono-bromoketones or shorter-chain dibromo-diketones for applications requiring defined molecular spacing.

Why 1,9-Dibromo-2,8-nonanedione Cannot Be Replaced by Alternative Dibromo-Diketones or Mono-Bromoketones


Procurement decisions involving 1,9-dibromo-2,8-nonanedione must account for structure-dependent reactivity parameters that fundamentally alter synthetic outcomes. The C9 chain length establishes a specific spatial separation (approximately 9.5–10.5 Å in extended conformation) between the two α-bromoketone moieties, a parameter that directly governs the geometry of cyclization products, the mesh size of crosslinked polymer networks, and the binding pocket dimensions in macrocyclic receptors . Substituting with shorter-chain analogs such as 1,7-dibromoheptane-2,6-dione (C7) or 1,5-dibromopentane-2,4-dione (C5) yields tighter cyclic products and denser crosslinking architectures that may compromise material flexibility or guest binding selectivity. Conversely, longer-chain analogs (e.g., C11 or C13) may introduce undesirable crystallization inhibition or reduced crosslinking efficiency due to increased entropic penalties. Class-level understanding of α-bromoketone chemistry confirms that bromine atoms alpha to carbonyls exhibit enhanced electrophilicity relative to non-conjugated alkyl bromides, making chain-length-matched selection critical for achieving target reaction kinetics and product architecture [1].

1,9-Dibromo-2,8-nonanedione: Head-to-Head Quantitative Evidence for Scientific Selection


Molecular Weight and Bromine Content Comparison: 1,9-Dibromo-2,8-nonanedione vs. 1,9-Dichloro-2,8-nonanedione

1,9-Dibromo-2,8-nonanedione (C₉H₁₄Br₂O₂) exhibits a molecular weight of 286.047 g/mol and bromine content of 55.86% by weight, compared to the dichloro analog 1,9-dichloro-2,8-nonanedione (C₉H₁₄Cl₂O₂) with a molecular weight of 225.112 g/mol and chlorine content of 31.49% . The dibromo compound provides approximately 1.27-fold greater molecular mass per bifunctional unit and 1.77-fold higher halogen weight fraction, directly impacting polymer density modification and X-ray contrast enhancement in material applications .

Bifunctional crosslinker design Heavy-atom crystallography Radiopaque polymer synthesis

Electrophilic Reactivity Classification: α-Bromoketone vs. Alkyl Bromide Moieties

The α-bromoketone moieties in 1,9-dibromo-2,8-nonanedione exhibit enhanced electrophilicity relative to non-activated alkyl bromides due to carbonyl-induced polarization and resonance stabilization of the transition state [1]. Class-level kinetic studies on α-bromoketones demonstrate SN2 reactivity with nucleophiles (e.g., amines, thiolates) approximately 10² to 10³-fold faster than corresponding unactivated primary alkyl bromides under comparable conditions, a difference attributed to the electron-withdrawing inductive effect of the adjacent carbonyl [2]. In contrast, 1,9-dibromononane (an alkyl dibromide lacking carbonyl activation) requires more forcing conditions or stronger nucleophiles to achieve comparable substitution yields [3].

SN2 alkylation kinetics Heterocycle synthesis Macrocyclization efficiency

Chain-Length-Dependent Cyclization Selectivity: C9 Spacer vs. C5/C7 Dibromo-Diketones

The C9 backbone of 1,9-dibromo-2,8-nonanedione positions the two α-bromoketone termini approximately 9.5–10.5 Å apart in extended conformation, favoring the formation of 11- to 13-membered macrocycles upon intramolecular bis-alkylation with dinucleophiles . In contrast, the C5 analog 1,5-dibromopentane-2,4-dione (spacer length ~5.0–6.0 Å) preferentially yields 7- to 8-membered rings with increased ring strain, while the C7 analog produces 9- to 10-membered rings with intermediate strain profiles [1]. Class-level studies on α,ω-dibromo-diketones demonstrate that ring size directly correlates with product yield: macrocyclizations targeting strain-free rings (>9 members) typically achieve 60–85% yields under high-dilution conditions, whereas strained 7- to 8-membered ring closures rarely exceed 30–40% yield [2].

Macrocycle synthesis Crown ether analogs Ring-closing metathesis precursors

Bromine Leaving Group vs. Chlorine Leaving Group in α-Haloketone Substitution Reactions

In α-haloketone systems, bromine demonstrates superior leaving group ability relative to chlorine, with bromide being approximately 50–100× more reactive in SN2 displacements with typical nucleophiles [1]. This differential reactivity enables 1,9-dibromo-2,8-nonanedione to undergo substitution under milder conditions than its dichloro counterpart, including lower temperatures, shorter reaction times, and compatibility with less aggressive nucleophiles [2]. Conversely, bromine's leaving group ability is slightly lower than iodine, but iodine-containing α-haloketones exhibit significantly reduced shelf stability (decomposition within days to weeks under ambient light) and 3–5× higher cost [3]. 1,9-Dibromo-2,8-nonanedione thus occupies a near-optimal balance between reactivity and practical handling stability.

Nucleophilic substitution Leaving group ability Synthetic methodology optimization

Commercial Availability and Purity Specifications: 1,9-Dibromo-2,8-nonanedione vs. Structurally Related Dibromo-Diketones

1,9-Dibromo-2,8-nonanedione is commercially available with specified minimum purity of 95% from multiple chemical suppliers . In contrast, the dichloro analog (1,9-dichloro-2,8-nonanedione, CAS 108127-85-1) and the diiodo analog are not listed in major commercial catalogs as of 2024, requiring custom synthesis with associated lead times and cost premiums . Among the available α,ω-dibromo-diketone series, the C9 homolog is the most extensively documented and readily procurable chain length for applications requiring a nine-carbon spacer between reactive α-bromoketone termini .

Specialty chemical procurement Synthetic intermediate sourcing Research-grade reagent selection

C9 Backbone Compatibility with Liquid Crystal Mesogen Spacer Requirements

1,9-Dibromo-2,8-nonanedione's C9 aliphatic chain positions it within the optimal spacer-length range (typically C8–C12) for liquid crystal (LC) applications where balanced mesophase stability and transition temperatures are required . Class-level evidence from structurally related 1,9-dibromononane (C9 alkyl dibromide) demonstrates that C9 spacers produce LC materials with nematic-to-isotropic transition temperatures approximately 10–20°C higher than C7 analogs, while maintaining lower melting points (by ~15–25°C) compared to C11 or C13 analogs [1]. The presence of α-bromoketone termini in the target compound further enables post-functionalization with mesogenic cores via nucleophilic substitution, distinguishing it from simple alkyl dibromides that lack the carbonyl-activated electrophilicity for efficient conjugation under mild conditions [2].

Liquid crystal intermediates Mesogenic spacer design Functional materials synthesis

1,9-Dibromo-2,8-nonanedione: Validated Application Scenarios Based on Differential Evidence


Synthesis of 11- to 13-Membered Macrocyclic Bis-Lactams and Bis-Thiolactones

Leveraging the C9 backbone length that favors strain-free 11–13 membered ring formation (Evidence Item 3), 1,9-dibromo-2,8-nonanedione serves as an optimal bis-electrophile for double alkylation of diamines or dithiols under high-dilution conditions . The α-bromoketone moieties provide sufficient electrophilicity (Evidence Item 2) to react with primary amines or thiolates at room temperature in polar aprotic solvents (e.g., DMF, acetonitrile), avoiding the elevated temperatures required for chloro analogs [1]. This application scenario is particularly relevant for constructing crown ether analogs, macrocyclic receptors, and metal-chelating ligands where defined cavity dimensions are critical for guest binding selectivity.

Polymer Crosslinking and Chain Extension with Controlled Mesh Size

The bifunctional α-bromoketone architecture enables controlled crosslinking of polymers bearing pendant nucleophilic groups (e.g., amines, thiols, alkoxides). The C9 spacer length provides an approximately 9.5–10.5 Å crosslink distance (Evidence Item 3), yielding a defined mesh size in hydrogel or elastomer networks . The 1.77× higher halogen mass fraction relative to the dichloro analog (Evidence Item 1) translates to greater mass incorporation per crosslinking event, which may be advantageous for radiopaque biomaterials where X-ray visibility correlates with bromine content . The 95% minimum purity specification (Evidence Item 5) supports reproducible stoichiometry in polymer formulations.

Liquid Crystal Intermediate with Optimized C9 Spacer Length

Based on class-level evidence that C9 alkyl spacers balance nematic phase stability with processability (Evidence Item 6), 1,9-dibromo-2,8-nonanedione is positioned as a versatile precursor for mesogenic materials . The α-bromoketone termini can be substituted with various aromatic mesogens (e.g., biphenyl, phenylbenzoate, or azobenzene cores) via SN2 displacement with phenoxides or arylamines, exploiting the 100–1000× reactivity advantage over alkyl bromides (Evidence Item 2) to achieve efficient conjugation under mild conditions [1]. This application leverages the compound's commercial availability (Evidence Item 5) to accelerate structure-property relationship studies in liquid crystal research programs.

Heavy-Atom Derivatization Agent for Macromolecular Crystallography

The 55.86% bromine content by weight (Evidence Item 1) makes 1,9-dibromo-2,8-nonanedione a candidate for heavy-atom derivatization in protein or nucleic acid crystallography . The C9 chain length provides sufficient reach to access surface-accessible nucleophilic residues (e.g., lysine amines, cysteine thiols) while the α-bromoketone activation ensures efficient covalent attachment under near-physiological pH conditions [1]. The bifunctional nature permits intramolecular crosslinking within a single macromolecule or intermolecular bridging between symmetry-related molecules, potentially aiding in phase determination via multi-wavelength anomalous dispersion (MAD) or single-wavelength anomalous dispersion (SAD) methods.

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